2-amino-6-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to the tetrahydrobenzothiophene carboxamide class, characterized by a partially saturated benzothiophene core with a methyl substituent at position 6 and a carboxamide group linked to a pyridin-3-ylmethyl amine. Its molecular formula is inferred as C₁₆H₂₀N₃OS (molecular weight ≈ 294.4 g/mol), though exact data are unavailable in the provided evidence .
Properties
IUPAC Name |
2-amino-6-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-4-5-12-13(7-10)21-15(17)14(12)16(20)19-9-11-3-2-6-18-8-11/h2-3,6,8,10H,4-5,7,9,17H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZDDVIXBQKXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , with the molecular formula and CAS Number 587851-02-3, is a member of a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a benzothiophene core, which is known for its bioactivity. The presence of the pyridine ring and the carboxamide functional group contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.40 g/mol |
| CAS Number | 587851-02-3 |
| Hazard Classification | Irritant |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to This compound . For instance, derivatives of thieno[2,3-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may similarly inhibit tumor cell proliferation.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of synthesized compounds on breast cancer cell lines (MDA-MB-231), several derivatives exhibited IC50 values indicating potent activity:
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| Compound I | 27.6 | MDA-MB-231 |
| Compound II | 29.3 | MDA-MB-231 |
| Compound III | 43.0 | HCC827 |
These results indicate that structural modifications in related compounds can significantly influence their biological activity.
The proposed mechanisms through which these compounds exert their antitumor effects include:
- Inhibition of Cell Proliferation : Compounds similar to the target compound have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells.
- DNA Interaction : The binding affinity to DNA, particularly within the minor groove, has been noted in several studies.
Antimicrobial Activity
In addition to antitumor properties, some studies have indicated antimicrobial activities for benzothiophene derivatives. Testing against Gram-positive and Gram-negative bacteria has shown varying degrees of effectiveness.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest that the compound may have dual therapeutic potential—both as an antitumor agent and as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Benzothiophene Core
Compound A : 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Synonyms: 2-Amino-6-tert-butyl variant)
- Structural Differences : The methyl group at position 6 in the target compound is replaced with a propyl or tert-butyl group.
- Hydrophobicity: Propyl/tert-butyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Purity : Reported as 95%, suggesting challenges in synthesis or purification for this class .
Compound B : 3-Amino-6-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Structural Differences: Incorporates a thienopyridine core with a benzodioxole substituent, a cyano group, and a trifluoromethyl group.
- Molecular Weight: Higher MW (542.55 g/mol) compared to the target compound (≈294.4 g/mol), which may reduce bioavailability .
Heterocyclic System and Functional Group Variations
Compound C : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structural Differences: Features a pyridin-3-amine linked to a benzodioxin group and a dimethylamino-methylphenyl substituent.
- Implications: Solubility: The dimethylamino group introduces a tertiary amine, increasing solubility in polar solvents.
Hydrogen Bonding and Crystallographic Considerations
- Target Compound: The amide and pyridine groups enable hydrogen bonding, influencing crystal packing and solubility.
- Compound B: The cyano and trifluoromethyl groups may disrupt hydrogen-bonding networks, leading to distinct crystal habits compared to the target compound .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires a systematic approach using Design of Experiments (DOE) to minimize trial-and-error. Key steps include:
- Fractional factorial design to screen critical parameters (e.g., temperature, solvent ratios, catalyst loading) and identify dominant factors .
- Response Surface Methodology (RSM) to model interactions between variables and predict optimal conditions for yield and purity .
- In-line analytical techniques (e.g., HPLC, NMR) for real-time monitoring of intermediates and byproducts, ensuring reproducibility .
- Safety protocols (e.g., fume hood use, waste disposal guidelines) must align with institutional chemical hygiene plans to mitigate risks during scale-up .
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms?
Answer:
Contradictions in mechanistic pathways (e.g., competing nucleophilic vs. electrophilic pathways) can be addressed via:
- Quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify transition states, validating experimental kinetics .
- Reaction path sampling to explore alternative pathways and compare activation barriers with experimental rate data .
- Machine learning (ML)-driven analysis of kinetic datasets to detect outliers or hidden variables (e.g., solvent effects) that may explain discrepancies .
- Collaborative validation through hybrid computational-experimental workflows , where simulation results guide targeted experiments (e.g., isotopic labeling) .
Basic: What characterization techniques are essential for confirming structural integrity?
Answer:
Rigorous structural confirmation requires:
- High-resolution mass spectrometry (HRMS) for precise molecular weight validation.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve stereochemistry and verify substituent positions (e.g., pyridine vs. benzothiophene ring connectivity) .
- X-ray crystallography for definitive 3D conformation analysis, particularly for chiral centers in the tetrahydrobenzothiophene core .
- Thermogravimetric analysis (TGA) to assess stability under synthetic or storage conditions .
Advanced: How can researchers address low reproducibility in biological activity assays?
Answer:
Reproducibility issues often stem from subtle experimental variables. Mitigation strategies include:
- Statistical robustness checks (e.g., ANOVA for inter-lab variability) to identify systemic errors .
- Dose-response curve normalization using reference standards (e.g., positive/negative controls) to minimize batch-to-batch compound variability .
- Dynamic light scattering (DLS) to monitor aggregation states in solution, which may falsely modulate activity .
- Meta-analysis of published data to reconcile conflicting results, focusing on methodological differences (e.g., cell line selection, assay protocols) .
Basic: What safety considerations are critical when handling this compound?
Answer:
Safety protocols must align with Chemical Hygiene Plan (CHP) guidelines:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles for all handling steps .
- Ventilation : Use fume hoods during synthesis or solvent-based purification to avoid inhalation of volatile byproducts .
- Spill management : Neutralize acidic/basic residues with appropriate adsorbents (e.g., silica gel) and dispose via hazardous waste channels .
- Emergency protocols : Immediate access to safety showers and eyewash stations, with 24-hour emergency contacts for exposure incidents .
Advanced: How can hybrid computational-experimental frameworks accelerate reaction discovery for derivatives?
Answer:
Integrate:
- High-throughput virtual screening (HTVS) to prioritize derivatives with desired properties (e.g., solubility, binding affinity) .
- Automated robotic synthesis platforms for parallel testing of computationally predicted candidates .
- Data feedback loops : Experimental results (e.g., failed reactions) refine computational models, improving predictive accuracy .
- Reaction network analysis to map side reactions and optimize selectivity (e.g., avoiding over-methylation in the tetrahydrobenzothiophene core) .
Basic: What solvent systems are optimal for purification via recrystallization?
Answer:
Recrystallization efficiency depends on solubility profiles:
- Binary solvent systems (e.g., ethanol/water, DCM/hexane) for gradient solubility tuning .
- Thermodynamic modeling (e.g., Hansen solubility parameters) to predict solvent compatibility and minimize co-solvent trials .
- Purity assessment : Post-crystallization HPLC (>98% purity threshold) with UV detection at λ = 254 nm .
Advanced: What strategies resolve spectral data conflicts in structural elucidation?
Answer:
Address conflicts via:
- 2D NMR (COSY, NOESY) to confirm through-space correlations and resolve overlapping signals .
- Isotopic labeling studies (e.g., ¹⁵N or ¹³C) to trace atom connectivity in ambiguous regions .
- Density functional theory (DFT)-NMR chemical shift prediction to compare experimental and theoretical spectra, identifying misassignments .
- Collaborative data sharing with independent labs for cross-validation .
Basic: How to design stability studies under varying environmental conditions?
Answer:
Follow ICH Q1A guidelines for stress testing:
- Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways .
- Kinetic modeling : Arrhenius plots to extrapolate shelf-life under standard storage conditions .
- LC-MS/MS to characterize degradation products and assess toxicity risks .
Advanced: What interdisciplinary approaches enhance understanding of structure-activity relationships (SAR)?
Answer:
Leverage:
- Molecular dynamics (MD) simulations to probe ligand-receptor binding dynamics and conformational flexibility .
- Cryo-EM or X-ray crystallography for atomic-resolution SAR insights .
- Cheminformatics tools to cluster derivatives by pharmacophore features and correlate with bioactivity data .
- Multi-parametric optimization (MPO) to balance potency, selectivity, and ADMET properties during lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
